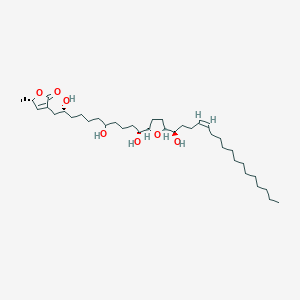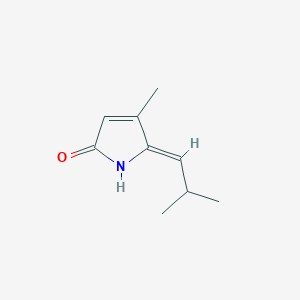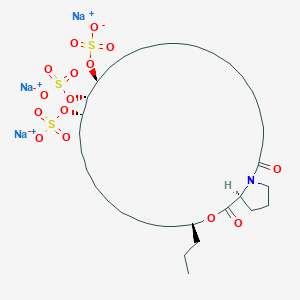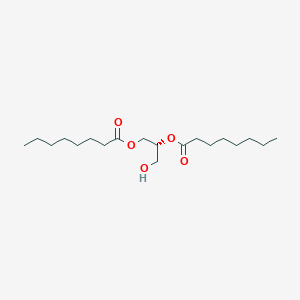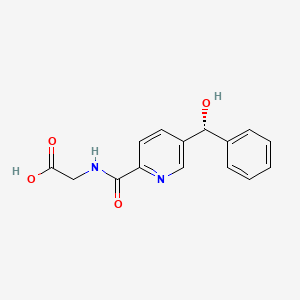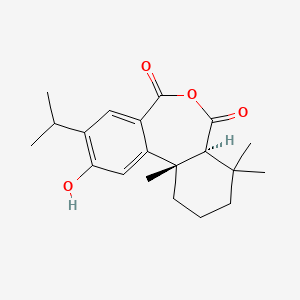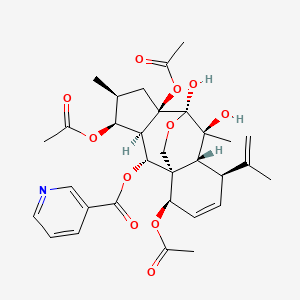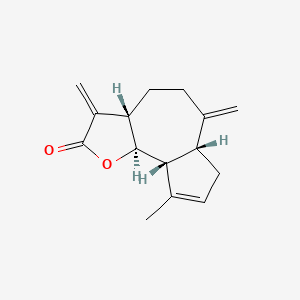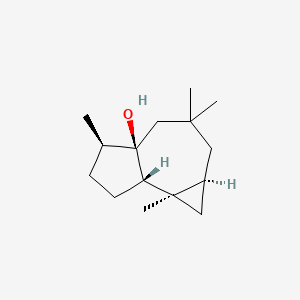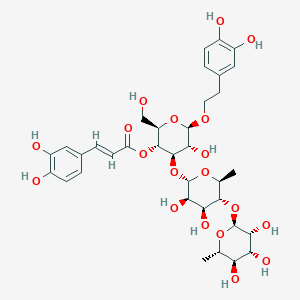
ligupurpuroside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ligupurpuroside A is a glycoside extracted from Ku-Ding tea . It acts as a natural inhibitor of lipase in a competitive manner . It’s an active product that can be extracted from Ligustrum robustum .
Molecular Structure Analysis
The molecular structure of Ligupurpuroside A is complex. It contains 104 bonds in total, including 58 non-H bonds, 14 multiple bonds, 13 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ester (aliphatic), 7 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, 6 secondary alcohols, and 6 ethers (aliphatic) .Chemical Reactions Analysis
Ligupurpuroside A has been shown to interact with lipase, a key enzyme for triglyceride absorption in the small intestine . Fluorescence experiments indicated that Ligupurpuroside A can quench the intrinsic fluorescence of lipase through a static quenching procedure .Physical And Chemical Properties Analysis
Ligupurpuroside A is a powder . It has a molecular formula of C35H46O19 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen
Interaction with Trypsin
Ligupurpuroside A, a glycoside extracted from Ku-Ding tea, exhibits the ability to inhibit the activity of trypsin, a significant enzyme in the digestive process. Research suggests that Ligupurpuroside A binds competitively to trypsin, affecting its conformation and functionality. This interaction has implications for food industry applications and drug design for diseases related to trypsin overexpression (Wu et al., 2017).
Interaction with Pepsin
Studies on Ligupurpuroside A's interaction with pepsin, another digestive enzyme, reveal its capacity to quench the intrinsic fluorescence of pepsin through various quenching mechanisms. The binding dynamics between Ligupurpuroside A and pepsin, determined through spectroscopic methods and molecular docking, suggest potential applications in understanding its digestion and metabolism in humans (Shen et al., 2015).
Binding with Lipase
Ligupurpuroside A also interacts with lipase, an enzyme crucial in fat digestion. It acts as a natural inhibitor of lipase, hinting at possible uses in diet drugs and food industry applications. The binding mechanism involves static quenching and hydrophobic interactions, influencing lipase's conformation and activity (Fan et al., 2018).
Binding with Bovine Serum Albumin
Research exploring Ligupurpuroside A's interaction with bovine serum albumin (BSA) has shown that it can significantly quench the intrinsic fluorescence of BSA. This interaction, primarily governed by hydrogen bonds and van der Waals forces, has implications for understanding the bioavailability and metabolism of Ligupurpuroside A in biological systems (Shen et al., 2014).
Antioxidative Properties
Ligupurpuroside A, as part of Ligustrum robustum extracts, has been identified for its antioxidative properties. This aspect is particularly relevant in the context of preventing oxidative stress-related cellular damage, which has significant implications for health and disease prevention (He et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIPLGNTUAGMU-YAHWZRCKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ligupurpuroside A | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

